molecular formula C12H14ClNOS B3935448 2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide

2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide

Cat. No. B3935448
M. Wt: 255.76 g/mol
InChI Key: CGMLWEIWPBVFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide, also known as CCPA, is a chemical compound that has been widely studied for its potential use in scientific research. It belongs to the class of compounds known as cyclopropylamides, and it has been found to have a range of interesting biochemical and physiological effects. In We will also discuss the future directions of CCPA research.

Mechanism of Action

2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide works by binding to the A1 adenosine receptor, which is a G protein-coupled receptor that is coupled to the inhibitory G protein Gi. When 2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide binds to the A1 receptor, it activates the Gi protein, which leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. This results in a range of downstream effects, including the inhibition of neurotransmitter release, the modulation of ion channel activity, and the regulation of gene expression.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide has been found to have a range of interesting biochemical and physiological effects, including the ability to modulate the activity of ion channels and neurotransmitter release. For example, 2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide has been found to inhibit the release of dopamine, which is an important neurotransmitter involved in the regulation of movement and reward. 2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide has also been found to modulate the activity of voltage-gated ion channels, including calcium and potassium channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide is its selectivity for the A1 adenosine receptor, which makes it a useful tool for investigating the role of this receptor in a range of physiological processes. However, one of the limitations of 2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide is its relatively short half-life, which can make it difficult to use in certain experiments. Additionally, 2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide can be difficult to synthesize and purify, which can limit its availability for use in research.

Future Directions

There are a range of future directions for 2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide research, including the development of new synthetic methods for its preparation, the investigation of its potential therapeutic applications, and the further exploration of its mechanism of action. Additionally, 2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide could be used as a tool for investigating the role of adenosine receptors in a range of physiological processes, including sleep, pain perception, and inflammation.

Scientific Research Applications

2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide has been studied for its potential use in a range of scientific research applications, including as a tool for investigating the role of adenosine receptors in the brain. Adenosine is an important neurotransmitter that has been implicated in a range of physiological processes, including sleep, pain perception, and inflammation. 2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide has been found to be a potent and selective agonist of the A1 adenosine receptor, which is involved in the regulation of sleep and pain perception. 2-[(4-chlorophenyl)thio]-N-cyclopropylpropanamide has also been studied for its potential use in investigating the role of adenosine receptors in the cardiovascular system, as well as for its potential as a therapeutic agent for the treatment of various diseases, including Parkinson's disease and epilepsy.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c1-8(12(15)14-10-4-5-10)16-11-6-2-9(13)3-7-11/h2-3,6-8,10H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMLWEIWPBVFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-cyclopropylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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